Desethyl tamoxifen

Description

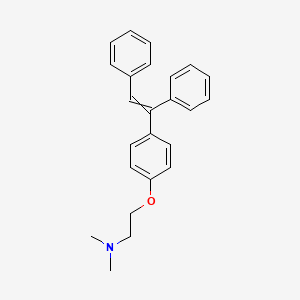

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOWMFOUQCRAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19957-51-8 | |

| Record name | Desethyl tamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019957518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Metabolic Pathways and Enzymatic Formation of Desethyl Tamoxifen

Metabolic Interactions Affecting Desethyl Tamoxifen (B1202) Levels in Research Studies

Enzyme Inhibition by Exogenous Compounds and Research Chemicals

The inhibition of CYP enzymes by various exogenous compounds can lead to altered levels of tamoxifen and its metabolites. While studies specifically focusing on desethyl tamoxifen are limited, the extensive research on other tamoxifen metabolites provides a framework for understanding potential interactions. For instance, potent inhibitors of CYP2D6, such as certain selective serotonin (B10506) reuptake inhibitors (SSRIs), have been shown to significantly decrease the formation of active tamoxifen metabolites. nih.gov Similarly, inhibition of CYP3A4, a key enzyme in tamoxifen's primary metabolism, by compounds like ketoconazole (B1673606) can alter the metabolic pathways.

| Inhibiting Compound/Research Chemical | Affected Enzyme(s) | Observed Effect on Tamoxifen Metabolism | Reference |

|---|---|---|---|

| Paroxetine (SSRI) | CYP2D6 | Potent inhibition of tamoxifen metabolism. | nih.gov |

| Fluoxetine (SSRI) | CYP2D6 | Potent inhibition of tamoxifen metabolism. | nih.gov |

This table presents examples of enzyme inhibition affecting the broader metabolism of tamoxifen, which may indirectly influence the levels of less-studied metabolites like this compound.

Induction of Metabolic Enzymes in Preclinical Systems

Conversely, the induction of metabolic enzymes can enhance the clearance of tamoxifen and alter the concentration of its various metabolites. Preclinical studies in animal models have demonstrated that inducers of CYP enzymes can significantly impact the metabolic profile of tamoxifen. For example, in a study with nude rats, oral administration of tamoxifen led to a significant increase in the mRNA expression levels of CYP3A18 and FMO1. nih.gov Another study in avian liver showed that exposure to inducers like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), beta-naphthoflavone, and phenobarbital (B1680315) led to an induction of tamoxifen-4-hydroxylation. nih.gov These findings suggest that exposure to enzyme inducers could potentially alter the formation and levels of this compound.

| Inducing Agent | Preclinical System | Affected Enzyme(s)/Pathway(s) | Observed Effect on Tamoxifen Metabolism | Reference |

|---|---|---|---|---|

| Oral Tamoxifen | Nude rats | CYP3A18, FMO1 | Significant increase in mRNA expression levels. | nih.gov |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) | Avian liver | CYP1A family | Induction of tamoxifen-4-hydroxylation. | nih.gov |

| Beta-naphthoflavone | Avian liver | CYP1A family | Induction of tamoxifen-4-hydroxylation. | nih.gov |

| Phenobarbital | Avian liver | CYP2H1/H2 | Increased tamoxifen 4-hydroxylase and N-demethylase activities. | nih.gov |

This table summarizes findings from preclinical studies on the induction of enzymes involved in tamoxifen metabolism, which could have implications for the levels of this compound.

Molecular and Cellular Mechanisms of Action of Desethyl Tamoxifen

Estrogen Receptor-Mediated Activity in Preclinical Models

Desethyl tamoxifen (B1202), as a metabolite of tamoxifen, interacts with estrogen receptors (ERs), influencing their signaling pathways.

The affinity of desethyl tamoxifen for estrogen receptors is a key aspect of its ER-mediated activity. Studies have investigated its binding characteristics in comparison to estradiol (B170435) and tamoxifen.

Despite these variations, it is understood that this compound, like other tamoxifen metabolites, can compete with estradiol for binding to estrogen receptors, thereby modulating ER signaling nih.govresearchgate.net.

Estrogen receptors exist as two main subtypes, ERα and ERβ, which have distinct tissue distributions and functional roles wikipedia.orgebi.ac.uk. While tamoxifen exhibits differential affinity and activity between these subtypes, specific data detailing the differential interaction of this compound with ERα and ERβ is limited in the provided literature. Studies comparing tamoxifen and its hydroxylated metabolites have shown variations in their interaction with ER subtypes, with tamoxifen generally having a lower affinity for ERβ compared to ERα nih.gov. However, direct comparative studies focusing solely on this compound's subtype selectivity are not prominently featured in the available research snippets.

Estrogen Receptor-Independent Mechanisms

Beyond its interaction with estrogen receptors, this compound, particularly through its further metabolized form, endoxifen (B1662132), has been shown to interact with other cellular targets.

Recent research has revealed that tamoxifen and its metabolites can interact with cannabinoid receptors (CB1R and CB2R) plos.orgnih.govresearchgate.netmdpi.com. Specifically, 4-hydroxy-N-desmethyl tamoxifen (Endoxifen), a hydroxylated metabolite of this compound, has demonstrated affinity and activity at these receptors plos.orgnih.gov. In vitro studies have shown that Endoxifen isomers act as full CB1 and CB2 receptor inverse agonists plos.orgnih.gov. Furthermore, both isomers of Endoxifen exhibit relative selectivity for CB1 receptors plos.orgnih.gov. These findings suggest that tamoxifen metabolites, including those derived from this compound, can exert ER-independent actions via the cannabinoid system, potentially offering a novel scaffold for drug development targeting these receptors plos.orgnih.gov.

The antiestrogen (B12405530) binding site (AEBS) is a cellular component that binds to certain antiestrogenic compounds, including tamoxifen derivatives, and is implicated in modulating cellular responses such as growth control and cholesterol metabolism nih.govnih.govreferencecitationanalysis.com. While studies have investigated the interaction of tamoxifen and its 4-hydroxy metabolite with AEBS, direct evidence specifically linking this compound to the modulation of AEBS function is not clearly established in the provided research snippets. The primary focus in AEBS research has been on tamoxifen and 4-hydroxytamoxifen (B85900) nih.govnih.gov.

Structure Activity Relationships of Desethyl Tamoxifen and Analogues in Research

Impact of Molecular Structure on Estrogen Receptor Binding Affinity

The triphenylethylene (B188826) backbone of tamoxifen (B1202) and its derivatives is crucial for ER binding. Modifications to this core structure, as well as the attached side chains and aromatic rings, significantly impact their affinity for ERα and ERβ. The presence of a hydroxyl group, particularly at the para position of one of the phenyl rings, is known to enhance binding affinity to the ER, mirroring the potent activity of tamoxifen's metabolite, 4-hydroxytamoxifen (B85900) (4-OHT) blogspot.comncats.ionih.gov. While desethyl tamoxifen itself is a metabolite, research often studies analogues of tamoxifen where the side chain or aromatic rings are modified to understand these SARs. For instance, studies on ferrocenyl tamoxifen derivatives indicated that the presence of a ketone group and two phenol (B47542) groups was necessary for strong receptor binding, and that increasing the length of the side chain could decrease ERα affinity researchgate.net. Conversely, modifications to the side chain of tamoxifen derivatives, such as replacing the dimethylamino group with piperazino or N-methyl piperazino, along with a fluorine atom on the phenyl ring, have yielded compounds with improved activity compared to tamoxifen aurak.ac.ae.

Influence of Stereochemistry and Isomerism on Biological Activity

Stereochemistry plays a critical role in the biological activity of tamoxifen and its analogues. The (Z)-isomer of tamoxifen is recognized as the biologically active form, exhibiting significantly higher affinity for the ER compared to its (E)-isomer blogspot.comnih.govnih.govplos.org. This difference in affinity is attributed to the specific orientation of the molecule within the ER ligand-binding domain, allowing for optimal interactions. For example, Z-4-hydroxytamoxifen (Z-4OHT) shows higher affinity for both CB1 and CB2 receptors compared to its E-isomer, indicating that stereochemistry also influences non-estrogenic activities nih.govplos.org. Research on metal complexes of tamoxifen derivatives also highlights the importance of stereochemistry, with diastereomers exhibiting distinct anticancer activities rsc.org.

Modifications of the Alkylaminoethane Side Chain and Aromatic Rings and Their Research Implications

Alterations to the alkylaminoethane side chain and aromatic rings of the tamoxifen scaffold have been extensively explored to fine-tune its pharmacological properties.

Alkylaminoethane Side Chain: The alkylaminoethane side chain is essential for the antiestrogenic activity of tamoxifen nih.gov. Modifications to this chain can influence ER binding affinity and other biological activities. For example, replacing the dimethylamino group with more basic groups like piperazino or N-methyl piperazino, and introducing a fluorine atom on the para-position of the phenyl ring, resulted in compounds with enhanced anticancer activity compared to tamoxifen aurak.ac.ae. Studies on ferrocenyl tamoxifen derivatives showed that varying the length of the side chain lacking a carbonyl function led to decreasing affinity for ERα with increasing chain length researchgate.netnih.gov. Furthermore, the presence of a weakly basic amine group in the side chain is crucial for tamoxifen's activity against Shiga toxins, independent of its SERM property mdpi.com.

Aromatic Rings: Substitutions on the aromatic rings can profoundly affect estrogenicity and antiestrogenic activity. A hydroxyl group at the para-position of the phenyl ring (as in 4-hydroxytamoxifen) significantly increases ER binding affinity blogspot.comncats.ionih.gov. Electronegative substituents on the aromatic rings have been shown to improve the anti-cryptococcal activity of tamoxifen derivatives plos.org. Conversely, modifications like replacing a phenyl ring with a heterocyclic ring can lead to a more stable complex with the ER, increasing antiestrogenic activity blogspot.com. Studies on triphenylethylene derivatives also indicated that substituents on ring A are major determinants of the estrogenic profile, with a chloro substituent potentially abolishing estrogenic activity while a methoxy (B1213986) group enhances it acs.org.

Structure-Activity Relationships for Non-Estrogenic Activities in Research Contexts

Beyond its well-established role as an ER modulator, tamoxifen and its derivatives exhibit a range of non-estrogenic activities, with SAR studies providing insights into these effects.

Antifungal Properties: Tamoxifen demonstrates significant antifungal activity against various yeast species, including Candida albicans and Cryptococcus neoformans plos.orgijmedrev.comcaymanchem.comnih.gov. SAR studies for antifungal activity revealed that the presence of an alkylamino group tethered to the triphenylethylene core, an appropriately sized aliphatic substituent at the 2-position of the ethylene (B1197577) moiety, and electronegative substituents on the aromatic rings modestly improved activity plos.org. The mechanism of action is thought to involve interference with fungal calmodulin, as indicated by phenotypes consistent with decreased calmodulin function in TAM-treated yeast nih.gov. It's noted that structural determinants for antifungal activity may differ from those for ER binding plos.org.

Antiviral and Other Activities: Research has also explored tamoxifen derivatives for antiviral properties acs.org. Furthermore, tamoxifen and its derivatives have shown activity against Shiga toxins by inhibiting their retrograde trafficking, with SAR analyses indicating that a weakly basic amine group is essential for this anti-STx2 activity mdpi.com. Some tamoxifen derivatives have also demonstrated antiproliferative effects through ER-independent mechanisms, such as inducing caspase-dependent apoptosis aurak.ac.ae.

Preclinical Pharmacological Investigations of Desethyl Tamoxifen

In Vitro Studies on Cell Lines

Cell Growth Inhibition Assays

Desethyl tamoxifen (B1202), a metabolite of tamoxifen, has been evaluated for its ability to inhibit the growth of cancer cell lines. In studies utilizing the human breast cancer cell line MCF-7, which is estrogen receptor (ER)-positive, desethyl tamoxifen demonstrated cytostatic and cytotoxic effects. frontiersin.orgoaepublish.com The half-maximal inhibitory concentration (IC50) for tamoxifen in MCF-7 cells was determined to be 4.506 µg/mL, and it was noted that at concentrations above 5 µg/mL, tamoxifen can exhibit estrogenic behavior. oaepublish.com Another study found a 50% decrease in the viability of MCF-7 cells when incubated with 250 μM of tamoxifen. frontiersin.org

The growth inhibitory effects of tamoxifen and its metabolites are often correlated with their binding affinity for the estrogen receptor. researchgate.net For instance, N-desmethyltamoxifen, another tamoxifen metabolite, has been shown to be as effective as tamoxifen in preventing cell growth in MCF-7 cells. researchgate.net

Interactive Data Table: Cell Growth Inhibition by Tamoxifen Metabolites in MCF-7 Cells

| Compound | Cell Line | Assay | Endpoint | Result |

|---|---|---|---|---|

| Tamoxifen | MCF-7 | MTT Assay | IC50 | 4.506 µg/mL oaepublish.com |

| Tamoxifen | MCF-7 | MTT Assay | Viability | 50% decrease at 250 µM frontiersin.org |

| N-desmethyltamoxifen | MCF-7 | Cell Growth Assay | Efficacy | As effective as tamoxifen researchgate.net |

Gene Expression Modulation Studies

Tamoxifen and its metabolites can uniquely regulate a specific set of genes that are minimally affected by estradiol (B170435). nih.gov This regulation is mediated through the estrogen receptor alpha (ERα). nih.gov The introduction of estrogen receptor beta (ERβ) can reverse the action of tamoxifen on a majority of these genes. nih.gov

In the hypothalamus and preoptic area of the brain, tamoxifen treatment has been shown to induce widespread changes in gene expression that are dependent on ERα. researchgate.net Furthermore, tamoxifen can induce the expression of certain genes, such as GFP in mouse models, in a dose-dependent manner. nih.gov Studies have also shown that tamoxifen can influence the expression of genes related to the cell cycle and apoptosis, such as upregulating Bcl-2 and downregulating Bax in the human cholangiocarcinoma cell line QBC939. nih.gov

Protein Target Identification via Proteomics and Stability Measurements

Proteomics has become an essential tool for identifying and characterizing new drug targets. youtube.com Techniques like the Stability of Proteins from Rates of Oxidation (SPROX) have been used to investigate changes in protein stability induced by tamoxifen and its metabolites in MCF-7 cells. nih.govnih.gov

In one study, over 1000 proteins were analyzed for stability changes induced by tamoxifen and N-desmethyl tamoxifen (NDT). nih.govnih.gov This resulted in the identification of 163 and 200 potential protein "hits" for each compound, respectively. nih.govnih.gov A smaller, high-confidence set of 27 protein hits was consistently identified. nih.gov Notably, about a third of these high-confidence targets had established links to the estrogen receptor, and almost all were linked to breast cancer. nih.govnih.gov One of these proteins, Y-box binding protein 1 (YBX1), was further confirmed as a direct binding target of tamoxifen. nih.govnih.gov

In Vivo Animal Model Studies

Effects on Tumor Growth in Xenograft Models and Chemoprevention Studies

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for translational cancer research. mdpi.comdovepress.com These models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), help to replicate human disease characteristics and therapeutic responses. mdpi.comdovepress.com

In xenograft models of ER+ breast cancer, tamoxifen has been shown to inhibit tumor growth. mdpi.com For instance, in mice with MDA-MB-231 human breast xenografts, tamoxifen treatment was investigated for its effect on tumor volume and growth rate. google.com Similarly, in other preclinical models, targeting the estrogen receptor beta (ERβ) with tamoxifen resulted in the inhibition of tumor growth. researchgate.net

Chemoprevention studies have demonstrated that tamoxifen significantly reduces the incidence of breast cancer in high-risk women by approximately 50%. nih.govnih.gov Long-term follow-up from the International Breast Cancer Intervention Study (IBIS-I) showed that this risk reduction of about 30% is maintained for at least 20 years. pharmaceutical-journal.com Tamoxifen is particularly effective at preventing invasive estrogen-receptor-positive breast cancer. pharmaceutical-journal.com

Assessment of Metabolite Exposure in Animal Tissues

Studies in rats have been conducted to determine the distribution of tamoxifen and its metabolites in various tissues. nih.govbevital.noresearchgate.net These investigations revealed that the concentrations of tamoxifen and its metabolites are significantly higher in most tissues—between 8 and 70 times—than in serum. nih.govbevital.noresearchgate.net

The highest concentrations were found in the lung and liver, with considerable amounts also present in the kidney and fat. nih.govbevital.noresearchgate.net In addition to the parent drug, N-desmethyltamoxifen was a prominent metabolite found in most tissues, followed by 4-hydroxytamoxifen (B85900) and N-desdimethyltamoxifen. nih.govbevital.noresearchgate.netnih.gov However, adipose tissue contained only small quantities of these metabolites. nih.govbevital.noresearchgate.net These findings in animal models have been largely confirmed by analyses of human tissues. nih.govbevital.noresearchgate.net

Analytical Methodologies for Desethyl Tamoxifen in Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic separation is a critical step in the analytical process, ensuring that Desethyl tamoxifen (B1202) is isolated from the parent drug, other metabolites, and endogenous components of the biological matrix that could interfere with accurate measurement.

UPLC systems are frequently employed for the analysis of Desethyl tamoxifen and other tamoxifen metabolites due to their high resolution, speed, and sensitivity. These systems utilize columns with smaller particle sizes (typically <2 µm) to achieve superior separation efficiency compared to traditional HPLC.

In a typical UPLC-MS/MS method, the separation of tamoxifen and its metabolites, including this compound (often referred to as N-desmethyltamoxifen), is achieved on a C18 analytical column. nih.gov A gradient elution with a mobile phase consisting of water and acetonitrile (B52724), often with a modifier like formic acid, is used to resolve the analytes in a short run time, sometimes as quickly as 4.5 minutes. nih.gov The use of UPLC significantly reduces analytical run times, which can range from 6 to over 10 minutes depending on the specific method. nih.gov This rapid analysis is beneficial for high-throughput screening in clinical research. UPLC systems, such as the Acquity UPLC H-Class System, are commonly coupled with tandem mass spectrometers for detection. nih.govmdpi.com

Table 1: Example of UPLC Parameters for Tamoxifen Metabolite Analysis

| Parameter | Condition |

|---|---|

| System | Acquity UPLC H-Class |

| Column | C18 |

| Mobile Phase | Water and Acetonitrile Gradient |

| Run Time | 4.5 minutes |

| Detection | Tandem Mass Spectrometry (MS/MS) |

HPLC remains a robust and widely used technique for the quantification of this compound. While generally offering longer run times than UPLC, HPLC methods are well-established and can provide excellent accuracy and precision. researchgate.netnih.gov

HPLC methods often utilize reverse-phase C18 columns and isocratic or gradient elution with a mobile phase typically composed of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile. nih.govnih.gov One method involved a mobile phase of 65:35 v/v, 20 mm potassium phosphate (B84403) trihydrate (K3PO4) and acetonitrile at a pH of 3.0, with a flow rate of 1.0 mL/min. nih.gov The total analysis time for some HPLC methods can be around 15-16 minutes. nih.gov

Detection for HPLC systems can be achieved with UV or fluorescence detectors, which can be a more accessible and cost-effective option compared to mass spectrometry. nih.govresearchgate.net For fluorescence detection, a post-column irradiation step with UV light may be used to convert tamoxifen and its metabolites into fluorescent phenanthrene (B1679779) derivatives, with detection at an excitation wavelength of 256 nm and an emission wavelength of 380 nm. researchgate.netnih.gov Studies have shown that results from HPLC methods with fluorescence detection are comparable to those obtained by LC-MS/MS, making it a viable alternative for many research laboratories. researchgate.net

Mass Spectrometry Detection Approaches

Mass spectrometry is the preferred method for the detection of this compound due to its high selectivity and sensitivity, allowing for accurate quantification even at low concentrations in complex biological samples.

Tandem mass spectrometry (MS/MS), often coupled with UPLC or HPLC, is the gold standard for the quantification of this compound. nih.govresearchgate.net This technique involves the selection of a precursor ion specific to the analyte, its fragmentation, and the detection of a specific product ion. This multiple-reaction monitoring (MRM) provides a high degree of specificity and reduces background noise. nih.gov

The analysis is typically performed using a triple-quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode, as it is well-suited for polar analytes like tamoxifen and its metabolites. nih.govnih.gov The specific precursor-to-product ion transitions for this compound are monitored to ensure accurate identification and quantification. Deuterated internal standards are often used to correct for any variability during sample preparation and analysis. nih.gov The high selectivity of LC-MS/MS is crucial for distinguishing between isomeric metabolites of tamoxifen. nih.govmssm.edu

Table 2: Common Mass Spectrometry Parameters for this compound

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Method | Multiple-Reaction Monitoring (MRM) |

| Mass Analyzer | Triple Quadrupole |

| Internal Standard | Deuterated this compound |

Time-of-flight mass spectrometry, particularly when coupled with liquid chromatography (LC-QTOF-MS), is a powerful tool for the identification and structural elucidation of metabolites, including those of tamoxifen. nih.gov This high-resolution mass spectrometry technique provides highly accurate mass measurements, which aids in determining the elemental composition of unknown compounds. researchgate.net

In research settings, LC-QTOF-MS has been used to investigate the metabolic profiles of tamoxifen in biological samples like urine. nih.gov The methodology involves using full scan and targeted MS/MS techniques with accurate mass measurement to identify potential metabolites. nih.gov For N-desmethyl metabolites like this compound, a characteristic product ion (m/z 58) can be used in targeted MS/MS experiments to screen for related compounds. nih.gov While often used for qualitative metabolite identification, TOF-MS can also be applied for quantitative studies.

Sample Preparation and Matrix Effects in Research Samples

The analysis of this compound in biological matrices such as plasma, serum, and tissue requires an effective sample preparation method to remove interfering substances and concentrate the analyte. mdpi.comresearchgate.net Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Protein precipitation is a simple and rapid method that involves adding a solvent like acetonitrile or methanol (B129727) to the plasma sample to precipitate proteins, which are then removed by centrifugation. nih.govmdpi.com This is often followed by filtration of the supernatant before injection into the LC-MS/MS system. mdpi.com Solid-phase extraction is another widely used technique that offers cleaner extracts by passing the sample through a cartridge that retains the analyte, which is then eluted with a suitable solvent. mdpi.comnih.gov

Matrix effects are a significant consideration in the analysis of biological samples, particularly with electrospray ionization mass spectrometry. nih.gov These effects, caused by co-eluting endogenous components of the matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of the quantification. nih.gov To mitigate matrix effects, thorough sample cleanup, appropriate chromatographic separation, and the use of a stable isotope-labeled internal standard that co-elutes with the analyte are essential. nih.gov The evaluation of matrix effects is a critical component of method validation to ensure the reliability of the analytical results. nih.gov

Dried Blood Spot (DBS) and Volumetric Absorptive Microsampling (VAMS) Techniques

Dried Blood Spot (DBS) and Volumetric Absorptive Microsampling (VAMS) have emerged as valuable microsampling techniques for the analysis of tamoxifen and its metabolites, including this compound. researchgate.netnih.gov These methods are particularly advantageous in clinical research due to the small blood volume required and the ease of sample collection, transport, and storage. nih.gov Both DBS, using collection cards like PerkinElmer 226, and VAMS, employing devices such as the Neoteryx MITRA®, have been successfully utilized for this purpose. ui.ac.id

A key advantage of VAMS over DBS is the collection of a precise volume of blood, which mitigates issues related to hematocrit effects that can influence the accuracy of DBS analysis. researchgate.net Research comparing the two methods for the analysis of tamoxifen and its metabolites, including N-desmethyltamoxifen (a synonym for this compound), has shown that both techniques provide satisfactory results. researchgate.netui.ac.id However, extraction recovery has been observed to be slightly higher in VAMS samples compared to DBS samples. researchgate.netnih.gov

The analysis of these microsamples is typically performed using highly sensitive and specific techniques such as Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). researchgate.netnih.gov This allows for the simultaneous quantification of tamoxifen and its various metabolites from a small blood sample. nih.gov

Extraction and Purification Strategies

The extraction of this compound and other analytes from DBS and VAMS matrices is a critical step to ensure accurate quantification. A common and effective approach is protein precipitation. nih.gov This method involves the addition of a solvent, such as methanol, to the sample, which denatures proteins and releases the analytes into the solvent. nih.gov To enhance the extraction efficiency, ultrasonication is often employed. nih.gov

One study detailed a process where methanol containing an internal standard was added to the DBS or VAMS sample, followed by vortexing and sonication for a period of 15 to 45 minutes. researchgate.netnih.gov After extraction, the supernatant is typically separated, dried down (e.g., under a stream of nitrogen), and then reconstituted in a solution compatible with the analytical instrument's mobile phase. researchgate.netnih.gov

For more complex matrices, such as formalin-fixed, paraffin-embedded (FFPE) tissues, a more rigorous extraction and purification process is necessary. This can involve deparaffinization with a solvent like xylene, followed by solid-phase extraction (SPE) to purify the sample before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The extraction efficiency from FFPE tissues for N-desmethyl-tamoxifen has been reported to be between 83% and 88%. nih.gov

Hollow fiber liquid-phase microextraction (HF-LPME) is another advanced extraction technique that has been applied to biological fluids for the determination of tamoxifen, offering high enrichment factors. scirp.org

Method Validation Parameters for Research Applications

For analytical methods to be reliable in research settings, they must undergo rigorous validation to assess their performance characteristics. Key parameters include sensitivity, selectivity, linearity, reproducibility, and stability.

Sensitivity, Selectivity, and Linearity Assessments

Sensitivity is often defined by the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. For N-desmethyltamoxifen, an LLOQ of 2.00 ng/mL has been established using a UPLC-MS/MS method with VAMS samples. nih.govnih.gov

Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of this compound analysis, this means the method should not show interference from endogenous substances in the blood matrix or from other metabolites of tamoxifen. nih.gov Method validation studies have demonstrated a lack of significant interference at the retention time of the analytes. nih.gov

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For N-desmethyl-tamoxifen, linearity has been demonstrated in the concentration range of 4–2,000 ng/g in FFPE tissue samples and 2–600 ng/ml in whole blood for DBS and VAMS analysis. nih.govnih.govnih.gov The correlation coefficient (r²) for the calibration curves is typically expected to be greater than 0.99, indicating a strong linear relationship.

| Analyte | Matrix | Linear Range | Reference |

|---|---|---|---|

| N-desmethyl-tamoxifen | FFPE Tissue | 4–2,000 ng/g | nih.govnih.gov |

| N-desmethyltamoxifen (NDT) | Whole Blood (DBS/VAMS) | 2–600 ng/ml | nih.gov |

Reproducibility and Stability Investigations

Reproducibility assesses the precision of an analytical method, both within a single analytical run (intra-assay precision) and between different runs (inter-assay precision). This is typically expressed as the coefficient of variation (%CV). For the analysis of N-desmethyltamoxifen, intra- and inter-assay precisions of less than 9% have been reported in FFPE tissues, and accuracy ranged from 81% to 106%. nih.gov In VAMS-based methods, precision (%CV) was within 15% for concentrations other than the LLOQ. nih.govnih.gov

| Parameter | Matrix | Finding | Reference |

|---|---|---|---|

| Intra- and Inter-assay Precision (%CV) | FFPE Tissue | <9% | nih.gov |

| Mean Accuracy | FFPE Tissue | 81–106% | nih.gov |

| Precision (%CV) | VAMS | <15% (for concentrations above LLOQ) | nih.govnih.gov |

Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. The stability of tamoxifen and its metabolites, including this compound, has been investigated under various storage conditions. In both DBS and VAMS samples, the analytes have been shown to be stable for up to 2 months. researchgate.netui.ac.idnih.gov More specifically, stability has been demonstrated for up to 30 days when stored at room temperature in a sealed plastic bag with a desiccant. nih.govnih.gov Stability has also been confirmed after storage at -20°C and 40°C for 24 hours to simulate potential transport conditions. nih.gov However, a decrease in metabolite concentrations was noted after storage at high temperatures, suggesting that shipment for more than 24 hours should be at a temperature not exceeding 25°C. nih.gov

Theoretical and Future Directions in Desethyl Tamoxifen Research

Elucidating the Comprehensive Contribution to Tamoxifen (B1202) Activity in Research Frameworks

Consequently, the metabolic conversion of Desethyl tamoxifen to endoxifen (B1662132) is a critical determinant of tamoxifen's therapeutic effect. Studies have shown a significant correlation between the metabolic ratio of N-desmethyltamoxifen to (Z)-endoxifen and the activity of the cytochrome P450 2D6 (CYP2D6) enzyme across different ethnicities. nih.gov This highlights that the formation of this compound is a crucial intermediate step, and its subsequent hydroxylation to endoxifen is a rate-limiting factor in achieving therapeutic concentrations of the most active metabolites. Therefore, research aimed at fully elucidating tamoxifen's activity must consider the pharmacokinetics of this compound and the genetic factors influencing its conversion.

Exploration of Novel Molecular Targets and Signaling Pathways

While the primary target of tamoxifen and its active metabolites is the estrogen receptor (ER), ongoing research seeks to identify novel molecular targets and signaling pathways that contribute to its pharmacological effects and the development of resistance. These investigations are crucial for understanding the full spectrum of activity of tamoxifen's metabolites, including this compound.

Emerging research points to several ER-independent pathways that may be modulated by tamoxifen. These include:

G protein-coupled estrogen receptor (GPER) : Tamoxifen and its metabolite 4-OH-Tam have been shown to bind to GPER with high affinity, mimicking the rapid, non-genomic effects of estrogen in breast cancer cells. nih.gov This interaction can activate downstream signaling cascades, potentially contributing to tamoxifen resistance. nih.govnih.gov

Androgen Receptor (AR) and Hedgehog (HH) Signaling : Components of the Hedgehog signaling pathway and the Androgen Receptor are being explored as new molecular targets in tamoxifen-resistant tumors. nih.govnih.govmdpi.com Increased expression of GLI1, a marker of HH signaling activation, has been observed in tamoxifen-resistant cells. nih.gov

Receptor Tyrosine Kinases (RTKs) and Downstream Pathways : The overexpression of RTKs like EGFR and HER2, and the subsequent activation of the PI3K-PTEN/AKT/mTOR signaling pathway, are strongly associated with resistance to tamoxifen. mdpi.comfrontiersin.org This crosstalk between growth factor receptor pathways and ER signaling can convert tamoxifen from an antagonist to an agonist. mdpi.com

While most studies focus on tamoxifen or its hydroxylated metabolites, understanding the interaction of this compound with these alternative targets is a critical future direction. As a key intermediate, its influence on these pathways, either directly or through its conversion to endoxifen, warrants further investigation to build a comprehensive model of tamoxifen's action and resistance.

Development of Predictive Research Models for Metabolic and Pharmacodynamic Outcomes

The significant interindividual variability in response to tamoxifen has spurred the development of predictive models to better forecast metabolic and pharmacodynamic outcomes. pharmajen.com These research models integrate pharmacogenetic and pharmacokinetic data to predict the concentrations of tamoxifen metabolites, including this compound, and thereby anticipate clinical efficacy. nih.gov

A primary focus of these models is the role of cytochrome P450 (CYP) enzymes, which are responsible for metabolizing tamoxifen. researchgate.netnih.gov Genetic variations (polymorphisms) in genes encoding these enzymes can significantly alter metabolic activity. researchgate.net Computational and mathematical models are being developed to simulate the impact of these genetic factors on drug metabolism in diverse populations. pharmajen.commdpi.com

| Genetic Factor | Influence on Tamoxifen Metabolism | Key Findings in Research Models |

| CYP2D6 | Catalyzes the critical conversion of this compound (DM-Tam) to the highly active metabolite endoxifen. nih.gov | Genetic variants that result in poor or intermediate metabolizer phenotypes are associated with lower endoxifen concentrations. nih.gov The CYP2D6 metabolizer status is a significant predictor in multivariate regression models for active metabolite levels. researchgate.net |

| CYP3A5 / CYP3A4 | Involved in the initial N-demethylation of tamoxifen to form this compound. nih.govresearchgate.net | Germline variations have been studied to determine their influence on metabolite concentrations. nih.gov Predictive models for adverse drug reactions have incorporated CYP3A5 genotypes. nih.gov |

| CYP2C19 | Contributes to the formation of norendoxifen, another metabolite. nih.gov | Studies have found a correlation between CYP2C19 genetic variants and norendoxifen concentrations. nih.gov |

| CYP2C9 | Influences the formation of (Z)-4-hydroxytamoxifen. nih.gov | A correlation has been established between CYP2C9 variants and the concentrations of (Z)-4-hydroxytamoxifen. nih.gov |

These pharmacogenomic models are instrumental in preclinical research for identifying patients who may have suboptimal metabolism of tamoxifen to its active forms. researchgate.net By simulating standard dosing in virtual patient populations with varying biogeographical-based CYP2D6 allele frequencies, researchers can assess the need for personalized dosing strategies. mdpi.com

Investigating the Role of this compound in Resistance Mechanisms

Resistance to tamoxifen, either present from the outset or acquired over time, remains a major clinical challenge. nih.gov The molecular mechanisms are complex and involve multiple factors, including alterations in the ER signaling pathway, crosstalk with growth factor signaling, and changes in the expression of co-regulatory proteins. mdpi.comnih.gov While this compound itself is less potent than its hydroxylated derivatives, its metabolic fate is intrinsically linked to the mechanisms of resistance.

Resistance can emerge when cancer cells develop ways to bypass the ER-blocking effects of active metabolites like endoxifen. Key mechanisms include:

Loss or Modification of ERα Expression : Since the antiestrogenic effect of tamoxifen is mediated through ERα, its loss or modification can lead to de novo resistance. mdpi.com

Altered Co-regulator Balance : Tamoxifen's function as an antagonist relies on the recruitment of corepressor proteins to the ER complex. An imbalance favoring coactivators can switch tamoxifen's activity from antagonistic to agonistic. mdpi.com

Upregulation of Alternative Signaling Pathways : As described in section 7.2, activation of pathways like PI3K/AKT/mTOR can drive cell proliferation independently of the ER, thereby circumventing tamoxifen's effects. frontiersin.orgnih.gov

Because the efficacy of tamoxifen therapy is highly dependent on achieving and maintaining therapeutic concentrations of active metabolites derived from this compound, any mechanism that interferes with the action of these downstream metabolites effectively involves this compound's role in the therapeutic pathway.

Molecular Mechanisms in Cellular Resistance Models (e.g., involvement of lncRNAs)

In recent years, non-coding RNAs, particularly long non-coding RNAs (lncRNAs), have been identified as critical regulators in the development of tamoxifen resistance. mdpi.comnih.gov These molecules can influence resistance through various mechanisms, including the modulation of ER signaling, regulation of apoptosis and autophagy, and acting as competing endogenous RNAs (ceRNAs). nih.gov Cellular models of acquired tamoxifen resistance are frequently used to define these mechanisms. researchgate.net

Several lncRNAs have been implicated in conferring tamoxifen resistance in breast cancer cell models:

| lncRNA | Mechanism of Action in Tamoxifen Resistance |

| HOTAIR | Upregulated in tamoxifen-resistant cells, it enhances ER signaling even without estrogen, contributing to resistance. nih.gov |

| LINP1 | Its expression is increased in tamoxifen-resistant cells. Knockdown of LINP1 can attenuate resistance and cell viability. It is a direct target of ER-mediated transcriptional repression. nih.gov |

| LncRNA ROR | Modulates autophagy to promote tamoxifen resistance in breast cancer. nih.gov |

| UCA1 | Implicated in facilitating tamoxifen resistance. nih.gov |

| SNHG6 | Acts as a novel modulator of tamoxifen resistance by sponging miR-101, which in turn affects the epithelial-mesenchymal transition (EMT). researchgate.net |

The study of these lncRNAs provides a deeper understanding of the molecular landscape of tamoxifen resistance. nih.gov Investigating how the presence and metabolism of this compound and its derivatives influence the expression and function of these lncRNAs is a promising avenue for future research.

Computational Approaches and Molecular Dynamics Simulations in Drug Design

Computational methods are increasingly vital in drug discovery and design, offering powerful tools to investigate molecular interactions and predict compound behavior. nih.govjneonatalsurg.com In the context of this compound, these approaches, particularly molecular dynamics (MD) simulations, are used to explore its structural properties and interactions with biological targets. researchgate.net

MD simulations allow researchers to model the behavior of molecules over time at an atomic level. mdpi.com This has been applied to tamoxifen and its metabolites to:

Study Receptor Binding : Simulations can elucidate how mutations in the estrogen receptor might alter binding affinity and lead to acquired resistance. By comparing the docking of tamoxifen to wild-type and mutant ER structures, researchers can understand the structural basis for resistance. researchgate.net

Analyze Membrane Interactions : MD simulations have been used to study the interaction of tamoxifen with model lipid bilayers, providing insight into its non-receptor-mediated effects and how it permeates cell membranes. mdpi.comnih.govnih.gov These studies can reveal the preferred location and orientation of the drug within the membrane. nih.govbohrium.com

Guide Novel Drug Design : By understanding the structure-activity relationships of existing compounds like this compound, computational tools can be used in virtual screening and de novo design to identify new chemical entities with improved potency or altered target specificity. nih.gov

These in silico methods accelerate the research process by prioritizing promising compounds for synthesis and experimental testing, ultimately streamlining the development of next-generation therapeutics. jneonatalsurg.com

Integration of Omics Data for Systems-Level Understanding in Preclinical Research

A systems-level understanding of drug action and resistance requires the integration of multiple layers of biological data, collectively known as "omics." nashbio.com This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular state of a cell or organism in response to a compound like this compound. crownbio.com

In preclinical research, integrating omics data can:

Identify Pharmacogenomic Biomarkers : By combining data on genetic variations (genomics), gene expression (transcriptomics), and drug sensitivity (pharmacodynamics), researchers can identify biomarkers that predict response. For example, an integrative omic analysis was used to investigate the relationships among sensitivity to endoxifen (derived from this compound), SNP genotypes, and mRNA/microRNA expression. plos.org

Uncover Novel Regulatory Networks : Multi-omics data integration can reveal previously unknown correlations between different molecular layers, such as how DNA methylation patterns affect gene and protein expression to drive resistance. rsc.org

Build Comprehensive Disease Models : By layering different omics datasets, researchers can construct more accurate models of cancer biology, leading to the identification of novel drug targets and a better understanding of tumor heterogeneity. nashbio.comcrownbio.com

This holistic approach is transforming preclinical drug discovery by moving beyond single-target analyses to a more complex and interconnected view of cellular responses. nashbio.com For a compound like this compound, integrating metabolomic data on its concentration with genomic data on CYP enzymes and transcriptomic data on lncRNAs can provide powerful insights into the determinants of tamoxifen efficacy and resistance. plos.org

Q & A

Q. What is the role of desethyl tamoxifen in tamoxifen metabolism, and how is it detected in pharmacokinetic studies?

this compound is a primary active metabolite of tamoxifen, contributing to its therapeutic effects. Detection methods include high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), which require calibration with reference standards (e.g., N-Desmethyltamoxifen HCl, CAS 1027192-92-2) for accurate quantification . Preclinical models, such as liver microsomes or in vivo xenograft studies, are used to study metabolic conversion rates .

Q. Which experimental models are suitable for studying this compound’s interaction with estrogen receptors (ERs)?

ER-positive breast cancer cell lines (e.g., MCF-7) and athymic nude mouse xenografts are standard models. These systems allow researchers to isolate this compound’s effects from the parent drug by controlling dosing and measuring receptor-binding affinity via competitive assays .

Advanced Research Questions

Q. How can contradictory findings on tamoxifen’s efficacy in different cancers (e.g., breast vs. hepatocellular carcinoma) inform research on this compound?

Discrepancies arise from variations in tumor biology and patient subgroups. For example, tamoxifen showed no survival benefit in advanced hepatocellular carcinoma (HCC) overall, but subgroup analysis revealed benefits in patients without major hepatic insufficiency (Okuda I/II stages) . Similar stratification (e.g., ER status, metabolic enzyme activity) should be applied to this compound studies to identify context-dependent mechanisms .

Q. What statistical approaches are recommended for analyzing this compound’s role in drug resistance?

Principal components analysis (PCA) effectively identifies gene expression patterns associated with resistance. For instance, PCA differentiated tamoxifen-resistant from sensitive tumors by highlighting outlier genes (e.g., erk-2, HSF-1), enabling mechanistic validation via Western blot . Machine learning algorithms could further refine predictive models of resistance .

Q. What molecular pathways underlie this compound resistance in ER-positive breast cancer?

Resistance is linked to metabolic adaptations, such as increased mitochondrial oxidative phosphorylation via NQO1 and GCLC overexpression. Targeting these pathways with inhibitors (e.g., dicoumarol) restores sensitivity in preclinical models . Co-treatment strategies combining this compound with NQO1 inhibitors are under investigation .

Methodological and Reproducibility Considerations

Q. How should dose-response experiments be designed to isolate this compound’s effects from tamoxifen?

Use ER-positive cell lines treated with pure this compound (≥98% HPLC purity) . Include controls for tamoxifen and vehicle alone. Measure outcomes like cell proliferation (MTT assay), ER modulation (luciferase reporter assays), and metabolite concentrations (LC-MS) at multiple time points . Data should be analyzed using nonlinear regression models to estimate EC₅₀ values .

Q. What guidelines ensure reproducibility in studies measuring this compound concentrations?

Follow journal protocols for experimental documentation (e.g., Beilstein Journal of Organic Chemistry):

- Report detailed methods for sample preparation, instrument settings, and validation metrics (e.g., limit of detection, recovery rates) .

- Use standardized reference materials and disclose batch numbers .

- Include raw data in supplementary files with clear metadata .

Long-Term and Safety Implications

Q. How does long-term tamoxifen use impact this compound accumulation and associated risks?

Prolonged tamoxifen administration increases this compound exposure, correlating with reduced breast cancer recurrence but elevated endometrial cancer risk (RR = 2.53) . Regular endometrial monitoring (e.g., transvaginal ultrasound) is recommended for patients on tamoxifen .

Q. What strategies mitigate bias in retrospective studies evaluating this compound’s clinical outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.